molecular formula C19H23NO4S B4571813 ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE

ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE

Cat. No.: B4571813
M. Wt: 361.5 g/mol
InChI Key: DPXULVGYATUDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethyl ester group, a sulfonamide linkage, and a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide linkage: This step involves the reaction of 4-(sec-butyl)benzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Esterification: The resulting sulfonamide is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[4-(sec-butyl)phenyl]sulfonyl}amino)benzoate
  • Propyl 4-({[4-(sec-butyl)phenyl]sulfonyl}amino)benzoate
  • Butyl 4-({[4-(sec-butyl)phenyl]sulfonyl}amino)benzoate

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the sec-butyl group also contributes to its distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[(4-butan-2-ylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-4-14(3)15-8-12-18(13-9-15)25(22,23)20-17-10-6-16(7-11-17)19(21)24-5-2/h6-14,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXULVGYATUDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.